tert-Butyl (R)-3-(((S)-1-((R)-2-((benzyloxy)methyl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamoyl)octanoate
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Overview
Description
3-®-[1-(2-(S)-Benzyloxymethyl-pyrrolidine-1-carbonyl)-2-(S)-methyl-propylcarbamoyl)-octanoic Acid tert-Butyl Ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes a pyrrolidine ring, a benzyloxymethyl group, and a tert-butyl ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-®-[1-(2-(S)-Benzyloxymethyl-pyrrolidine-1-carbonyl)-2-(S)-methyl-propylcarbamoyl)-octanoic Acid tert-Butyl Ester typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the benzyloxymethyl group, and the esterification process. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-®-[1-(2-(S)-Benzyloxymethyl-pyrrolidine-1-carbonyl)-2-(S)-methyl-propylcarbamoyl)-octanoic Acid tert-Butyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-®-[1-(2-(S)-Benzyloxymethyl-pyrrolidine-1-carbonyl)-2-(S)-methyl-propylcarbamoyl)-octanoic Acid tert-Butyl Ester has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-®-[1-(2-(S)-Benzyloxymethyl-pyrrolidine-1-carbonyl)-2-(S)-methyl-propylcarbamoyl)-octanoic Acid tert-Butyl Ester involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-®-[1-(2-(S)-Benzyloxymethyl-pyrrolidine-1-carbonyl)-2-(S)-methyl-propylcarbamoyl)-hexanoic Acid tert-Butyl Ester
- 3-®-[1-(2-(S)-Benzyloxymethyl-pyrrolidine-1-carbonyl)-2-(S)-methyl-propylcarbamoyl)-decanoic Acid tert-Butyl Ester
Uniqueness
3-®-[1-(2-(S)-Benzyloxymethyl-pyrrolidine-1-carbonyl)-2-(S)-methyl-propylcarbamoyl)-octanoic Acid tert-Butyl Ester is unique due to its specific structural features, such as the length of the carbon chain and the presence of the benzyloxymethyl group
Properties
Molecular Formula |
C30H48N2O5 |
---|---|
Molecular Weight |
516.7 g/mol |
IUPAC Name |
tert-butyl (3R)-3-[[(2S)-3-methyl-1-oxo-1-[(2R)-2-(phenylmethoxymethyl)pyrrolidin-1-yl]butan-2-yl]carbamoyl]octanoate |
InChI |
InChI=1S/C30H48N2O5/c1-7-8-10-16-24(19-26(33)37-30(4,5)6)28(34)31-27(22(2)3)29(35)32-18-13-17-25(32)21-36-20-23-14-11-9-12-15-23/h9,11-12,14-15,22,24-25,27H,7-8,10,13,16-21H2,1-6H3,(H,31,34)/t24-,25-,27+/m1/s1 |
InChI Key |
DGCAXQRZYZKIDB-SLQPCKNISA-N |
Isomeric SMILES |
CCCCC[C@H](CC(=O)OC(C)(C)C)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@@H]1COCC2=CC=CC=C2 |
Canonical SMILES |
CCCCCC(CC(=O)OC(C)(C)C)C(=O)NC(C(C)C)C(=O)N1CCCC1COCC2=CC=CC=C2 |
Origin of Product |
United States |
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